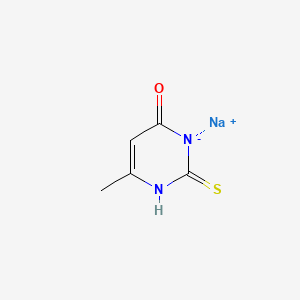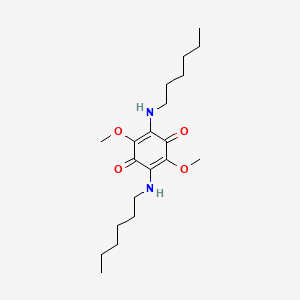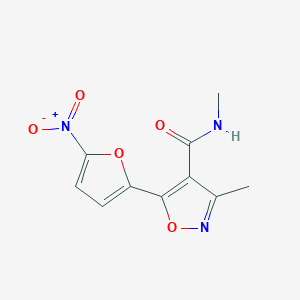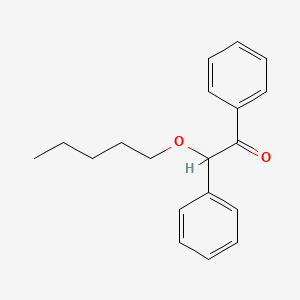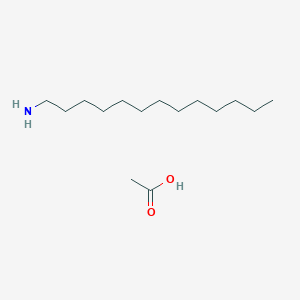
Acetic acid--tridecan-1-amine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–tridecan-1-amine (1/1): is a chemical compound with the molecular formula C15H33NO2 It is formed by the combination of acetic acid and tridecan-1-amine in a 1:1 molar ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Combination: Acetic acid–tridecan-1-amine (1/1) can be synthesized by directly combining acetic acid and tridecan-1-amine under controlled conditions. The reaction typically involves mixing equimolar amounts of acetic acid and tridecan-1-amine and heating the mixture to facilitate the formation of the compound.
Solvent-Free Method: Another method involves the solvent-free reaction of acetic acid and tridecan-1-amine. This method is advantageous as it reduces the use of solvents and minimizes waste production.
Industrial Production Methods:
Batch Process: In industrial settings, the compound can be produced using a batch process where acetic acid and tridecan-1-amine are reacted in large reactors. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Continuous Process: A continuous process can also be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method is efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Acetic acid–tridecan-1-amine (1/1) can undergo substitution reactions where the amine group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and acid chlorides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products. Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reduction of acetic acid–tridecan-1-amine (1/1) can lead to the formation of reduced amine derivatives. Reducing agents like lithium aluminum hydride are often employed.
Common Reagents and Conditions:
Substitution Reactions: Alkyl halides, acid chlorides, and base catalysts.
Oxidation Reactions: Hydrogen peroxide, potassium permanganate, and acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Major Products Formed:
Substitution Reactions: Substituted amine derivatives.
Oxidation Reactions: Oxidized amine products.
Reduction Reactions: Reduced amine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Acetic acid–tridecan-1-amine (1/1) can be used as a catalyst in various organic reactions, including esterification and amidation reactions.
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules and polymers.
Biology:
Antimicrobial Agent: The compound exhibits antimicrobial properties and can be used in the development of antimicrobial agents.
Biochemical Research: It is used in biochemical research to study the interactions between amines and other biomolecules.
Medicine:
Drug Development: Acetic acid–tridecan-1-amine (1/1) is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
Surfactants: The compound is used in the production of surfactants and emulsifiers for various industrial applications.
Corrosion Inhibitors: It is also used as a corrosion inhibitor in industrial processes.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: Acetic acid–tridecan-1-amine (1/1) can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Membrane Interaction: The compound can interact with cell membranes, altering their permeability and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Acetic acid–dodecan-1-amine (1/1): Similar in structure but with a shorter alkyl chain.
Acetic acid–tetradecan-1-amine (1/1): Similar in structure but with a longer alkyl chain.
Acetic acid–hexadecan-1-amine (1/1): Similar in structure but with an even longer alkyl chain.
Uniqueness:
Chain Length: The unique chain length of tridecan-1-amine in acetic acid–tridecan-1-amine (1/1) provides specific properties that differ from its shorter and longer chain analogs.
Reactivity: The reactivity of the compound can vary based on the length of the alkyl chain, affecting its applications in different fields.
Propriétés
Numéro CAS |
14806-52-1 |
|---|---|
Formule moléculaire |
C15H33NO2 |
Poids moléculaire |
259.43 g/mol |
Nom IUPAC |
acetic acid;tridecan-1-amine |
InChI |
InChI=1S/C13H29N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h2-14H2,1H3;1H3,(H,3,4) |
Clé InChI |
DTQQJBVQFYQKOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


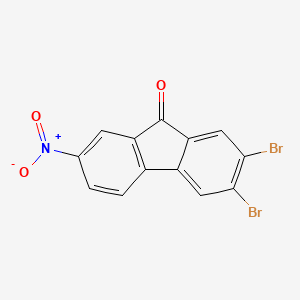

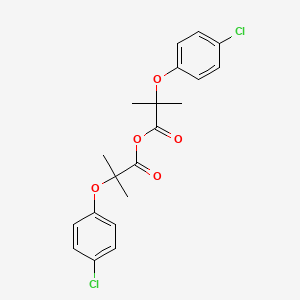
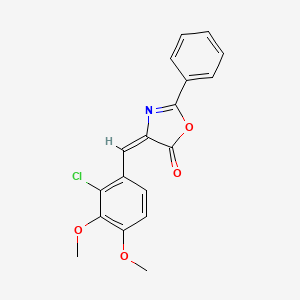
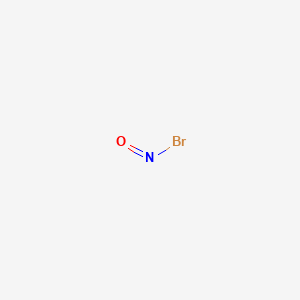


![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

